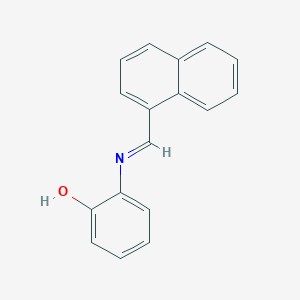
N-Cyano-N'-(4-cyanophenyl)-Thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano-N’-4-cyanophenylthiourea is an organic compound with the molecular formula C9H6N4S It is characterized by the presence of both cyano and thiourea functional groups, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Cyano-N’-4-cyanophenylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isothiocyanate with cyanamide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of N-Cyano-N’-4-cyanophenylthiourea often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyano-N’-4-cyanophenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
Aplicaciones Científicas De Investigación
N-Cyano-N’-4-cyanophenylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the production of dyes, agrochemicals, and electronic materials.
Mecanismo De Acción
The mechanism of action of N-Cyano-N’-4-cyanophenylthiourea involves its interaction with molecular targets such as enzymes and proteins. The cyano and thiourea groups can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylthiourea: Similar structure but lacks the cyano groups.
N-Cyano-N’-phenylthiourea: Similar but with only one cyano group.
N-Cyano-N’-4-methylphenylthiourea: Similar but with a methyl group instead of a cyano group.
Uniqueness
N-Cyano-N’-4-cyanophenylthiourea is unique due to the presence of two cyano groups, which enhance its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C9H6N4S |
|---|---|
Peso molecular |
202.24 g/mol |
Nombre IUPAC |
1-cyano-3-(4-cyanophenyl)thiourea |
InChI |
InChI=1S/C9H6N4S/c10-5-7-1-3-8(4-2-7)13-9(14)12-6-11/h1-4H,(H2,12,13,14) |
Clave InChI |
KUDUVNLFJZOSPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)NC(=S)NC#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-1-(3-methoxypropyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8372857.png)
![Ethyl 1-ethyl-6-methyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B8372860.png)
![Dimethyl 1,7-dioxo-1,4,7,10-tetrahydroquino[8,7-h]quinoline-3,9-dicarboxylate](/img/structure/B8372867.png)



![2-amino-6-bromo-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B8372904.png)






